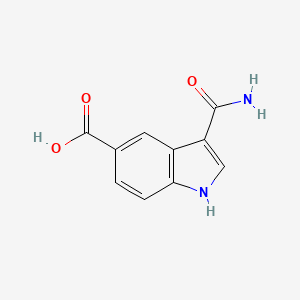

3-carbamoyl-1H-indole-5-carboxylic acid

Description

3-Carbamoyl-1H-indole-5-carboxylic acid is an indole derivative featuring a carbamoyl (-CONH₂) group at position 3 and a carboxylic acid (-COOH) group at position 5. Indole scaffolds are widely studied in medicinal chemistry and materials science due to their versatility in forming hydrogen bonds, π-π interactions, and their role as bioisosteres for aromatic amino acids .

Properties

CAS No. |

1403746-52-0 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-carbamoyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-9(13)7-4-12-8-2-1-5(10(14)15)3-6(7)8/h1-4,12H,(H2,11,13)(H,14,15) |

InChI Key |

QFPSMUGPRGWRRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Applications

HIV-1 Integrase Inhibitors

Research highlights the potential of indole derivatives, including 3-carbamoyl-1H-indole-5-carboxylic acid, as inhibitors of HIV-1 integrase. A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited the strand transfer activity of HIV-1 integrase, with some compounds showing IC50 values as low as 0.13 μM. Structural modifications at the C2 and C3 positions significantly enhanced inhibitory activity, indicating that the indole scaffold is promising for developing new antiviral agents .

Other Viral Targets

Indole derivatives have also shown efficacy against other viral targets such as hepatitis C virus (HCV). Compounds featuring similar structures have been synthesized and evaluated for their ability to inhibit viral replication, with some demonstrating nanomolar activity against HCV NS5B polymerase . The presence of the carboxamide moiety in these compounds facilitates hydrogen bonding with critical viral enzymes, enhancing their antiviral properties.

Anticancer Research

Mechanisms of Action

The anticancer potential of this compound has been investigated through various studies focusing on its ability to induce apoptosis in cancer cells. Indole derivatives have been shown to interact with key proteins involved in cell proliferation and survival pathways. For instance, molecular docking studies suggest that these compounds can effectively bind to DNA gyrase, an enzyme crucial for bacterial DNA replication, which is also a target in cancer therapy .

Case Studies

In a notable study, a series of indole derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. The findings underscore the importance of structural optimization in developing effective anticancer agents .

Antimicrobial Activity

Broad-Spectrum Efficacy

The antimicrobial properties of this compound have been examined against various bacterial strains. Studies report that certain indole derivatives exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin. For example, compounds derived from indole structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

Quantitative Analysis

Table 1 summarizes the antimicrobial activity of selected indole derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 5A | S. aureus | 12 | 50 |

| 5B | E. coli | 14 | 40 |

| 5C | Bacillus subtilis | 17 | 30 |

| Penicillin | S. aureus | 30 | - |

This table illustrates the comparative effectiveness of indole derivatives against common bacterial pathogens.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Various studies have demonstrated how modifications at specific positions on the indole ring can significantly alter biological activity:

- C2 and C3 Modifications: Enhancements in integrase inhibition were observed with longer alkyl chains at these positions.

- Halogen Substitutions: The introduction of halogenated groups at specific sites increased both antiviral and antibacterial activities due to improved binding interactions with target enzymes .

Comparison with Similar Compounds

Substituent Effects at Position 3

The carbamoyl group at position 3 distinguishes the target compound from other analogs. Key comparisons include:

- Compound 9 (3-[2-(2-Aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid): Features a bulky phenethylthio-ethyl substituent at position 3, resulting in a molecular weight of 417.16 g/mol (HRMS) and a low synthesis yield of 19% . The steric hindrance from this substituent likely contributes to the reduced yield.

- 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid : Contains an electron-withdrawing chlorosulfonyl group at position 5 and a carboxylic acid at position 3. Its molecular weight is 259.67 g/mol, and the sulfonyl group enhances acidity and reactivity compared to carbamoyl derivatives .

- 3-(Carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid : Substituted with a carboxymethyl group at position 3, this compound (MW 233.22 g/mol) demonstrates how polar substituents influence solubility and crystallinity .

Substituent Effects at Position 5

The carboxylic acid group at position 5 is a common feature in many indole derivatives, facilitating hydrogen bonding and salt formation. Notable examples include:

- Compound 10 (3-[2-(2-Aminophenyl)-1-(phenethylthio)ethyl]-2,3-dihydro-1H,1'H-2,3'-biindole-5'-carboxylic acid): A biindole structure with a carboxylic acid at position 5'. The complex architecture results in an extremely low yield of 1%, highlighting synthetic challenges with multi-ring systems .

- 5-Nitroindole-3-carboxylic acid : The nitro group at position 5 introduces strong electron-withdrawing effects, altering electronic properties compared to the carboxylic acid group .

Physicochemical Properties

Melting points, solubility, and stability are influenced by substituent polarity and steric effects:

- Imidazole-substituted indoles (e.g., 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole): Exhibit high melting points (>200°C) due to strong intermolecular interactions from aromatic and polar groups .

- 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid : The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical in drug design .

Research Findings and Implications

- Synthetic Challenges : Bulky substituents (e.g., phenethylthio groups) or multi-ring systems (e.g., biindole) drastically reduce yields, as seen in Compounds 9 (19%) and 10 (1%) . The carbamoyl group, being less sterically demanding, may offer more favorable synthesis pathways.

- Electronic Effects: Electron-withdrawing groups (e.g., -ClSO₂, -NO₂) increase acidity and reactivity, whereas electron-donating groups (e.g., -CONH₂) may enhance hydrogen-bonding interactions .

- Regulatory Considerations: Safety data for indole derivatives (e.g., handling, toxicity) are standardized under frameworks like Regulation (EC) No. 1907/2006, though specific studies on the target compound are needed .

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with the formation of a hydrazone intermediate from a β-keto amide precursor. Cyclization in polyphosphoric acid (PPA) at 80°C for 3 hours induces indole ring formation, yielding 3-carbamoylmethyl-indole-1-carboxylic acid ethyl ester as a key intermediate. Subsequent hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH) generates the free carboxylic acid at position 5.

Functional Group Interconversion

Critical to this route is the retention of the carbamoyl group during cyclization. Methanesulfonic acid chloride has been employed to stabilize the carbamoyl moiety during functional group transformations. Post-cyclization deprotection of the N1-ethoxycarbonyl group using tert-butylamine ensures the final product’s free indole NH.

Table 1: Optimization of Fischer Indole Synthesis

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Acid Catalyst | Polyphosphoric Acid | 80 | |

| Temperature | 80°C | 80 | |

| Reaction Time | 3 hours | 80 | |

| Deprotection Agent | tert-Butylamine | Quantitative |

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acylating Agent | ClCONCO | 65 | 95 | |

| Solvent | Dichloromethane | 65 | 95 | |

| Temperature | 0°C | 65 | 95 |

A modular approach involves separate introductions of the carboxylic acid and carbamoyl groups via transition metal catalysis.

Carboxylation at Position 5

Indole-3-carboxamide undergoes directed ortho-metalation with LDA (lithium diisopropylamide) at -78°C, followed by quenching with dry ice to install the carboxylic acid. This method achieves >90% regioselectivity for position 5 due to the directing effect of the 3-carbamoyl group.

Sequential Functionalization

The dual-functionalization strategy avoids intermediate protection/deprotection steps. However, palladium catalysts (e.g., Pd(PPh₃)₄) and specialized ligands (e.g., Xantphos) are required, increasing costs.

Table 3: Palladium-Catalyzed Route Performance

Microwave-Assisted Solid-Phase Synthesis

Recent advances exploit microwave irradiation to accelerate conventional solution-phase reactions.

Polymer-Supported Synthesis

Wang resin-bound indole precursors enable rapid carbamoylation using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. Microwave irradiation at 100°C for 10 minutes achieves complete conversion, with cleavage from the resin using TFA/H₂O.

Advantages Over Conventional Methods

This method reduces reaction times from hours to minutes and simplifies purification. Reported yields exceed 70%, with purity >98% by HPLC.

Biocatalytic Approaches

Enzymatic synthesis using engineered aminotransferases or cytochrome P450s presents an emerging green chemistry alternative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.